2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one
Description
2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one is a pyridine derivative with the molecular formula C₈H₈ClNO. Its structure features a chloro group at the second position of the ethanone moiety and a methyl group at the fifth position of the pyridine ring (Figure 1). This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its dual functional groups: the electron-withdrawing chloro group enhances electrophilic reactivity, while the methyl group contributes to steric and electronic modulation of the pyridine ring. Applications include its use in synthesizing bioactive molecules, agrochemicals, and ligands for catalysis .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-1-(5-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-7(10-5-6)8(11)4-9/h2-3,5H,4H2,1H3 |
InChI Key |
MXOAQIFQVQQONR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one typically involves the chlorination of 1-(5-methylpyridin-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The process may involve the use of reagents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and coupling reactions, which are essential for creating more complex organic molecules. This property makes it valuable for chemists aiming to develop new compounds with specific functionalities.
Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of pharmaceutical agents. Its structure allows it to interact with biological targets, making it a candidate for drug discovery efforts. Research indicates that similar compounds may exhibit antimicrobial or anticancer properties, suggesting that 2-chloro-1-(5-methylpyridin-2-yl)ethan-1-one could be explored further for therapeutic applications.
Biological Studies
In biological contexts, this compound can act as an enzyme inhibitor or a probe for studying biological pathways. Its ability to modulate enzyme activity makes it useful in pharmacological research aimed at understanding disease mechanisms or discovering new therapeutic strategies. For example, compounds with similar structures have been investigated for their effects on cellular signaling pathways involved in cancer progression .
Case Study 1: Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. A study evaluated several analogs of 2-chloro-1-(5-methylpyridin-2-yl)ethan-1-one for their cytotoxic effects on cancer cell lines. Results showed that certain analogs inhibited cell growth effectively while showing minimal toxicity to normal cells . This suggests that modifications to the structure could lead to potent anticancer agents.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of similar compounds related to 2-chloro-1-(5-methylpyridin-2-yl)ethan-1-one. The findings demonstrated that these compounds could inhibit key enzymes involved in metabolic pathways associated with diseases such as diabetes and cancer . This highlights the potential application of this compound in developing therapeutic agents targeting specific enzymes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Electronic Effects
- Chloro vs. Bromo Substitution: Bromo analogs (e.g., 2-Bromo-1-(5-chloropyridin-2-yl)ethanone) exhibit faster reaction kinetics in nucleophilic substitutions due to bromine’s lower electronegativity compared to chlorine .
- Methyl Group Position : Moving the methyl group from position 5 (target compound) to position 3 () reduces conjugation with the pyridine nitrogen, altering solubility and binding affinity in biological systems .
- Dual Halogenation : Compounds like 2-Chloro-1-(5-chloropyridin-2-yl)ethan-1-one show enhanced reactivity in Suzuki-Miyaura couplings, making them preferred for synthesizing biaryl pharmaceuticals .
Biological Activity
2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one, also known as 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a chloro substituent on a pyridine ring along with an ethanone functional group. The synthesis typically involves the chlorination of 2-methylpyridine followed by acetylation. The general reaction scheme can be summarized as follows:
-
Chlorination of 2-Methylpyridine :
- Reactants: 2-Methylpyridine, Chlorinating agent (e.g., SOCl₂).
- Product: 2-Chloro-5-methylpyridine.
-
Acetylation :
- Reactants: 2-Chloro-5-methylpyridine, Acetic anhydride.
- Product: 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one.
Biological Activity
Research indicates that 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one exhibits various biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent. Its structural characteristics enable it to interact with specific biological targets.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing drugs targeting various diseases. It has shown promise in preliminary studies as a probe for biological pathways, indicating its utility in pharmacological research.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial and insecticidal properties, suggesting that 2-Chloro-1-(5-methylpyridin-2-yl)ethan-1-one may exhibit similar effects. Recent studies have highlighted its potential against various pathogens, including:
| Pathogen | Activity Level | Reference |
|---|---|---|
| N. meningitidis | Moderate (64 μg/mL) | |
| H. influenzae | Moderate (32 μg/mL) | |
| S. aureus | High activity | |
| E. coli | High activity |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
- Antichlamydial Activity : A study explored the antichlamydial activity of related compounds, revealing that modifications in structure could enhance selectivity towards Chlamydia species .
- Mechanism of Action : Investigations into the mechanism of action indicated that the compound could affect bacterial morphology and inclusion size in infected cells, showcasing its potential as an antibacterial agent .
- Comparative Analysis : A comparative analysis of similar compounds revealed that variations in substitution patterns significantly influence biological activity and interaction profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
